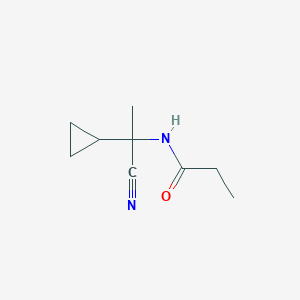

N-(1-cyano-1-cyclopropylethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-cyano-1-cyclopropylethyl)propanamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-substituted amides, which are known to have various biological activities. CCPA has been extensively studied for its potential as a selective A1 adenosine receptor agonist, which makes it a promising candidate for the treatment of several diseases.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis:

N-cyanoacetamide serves as a valuable precursor for heterocyclic compounds. Its carbonyl and cyano functional groups are strategically positioned for reactions with common bidentate reagents. The active hydrogen on C-2 allows participation in condensation and substitution reactions. Researchers have exploited this versatility to synthesize diverse heterocycles, including pyrazoles, pyrimidines, and imidazoles .

Antiviral Potential:

In silico studies have identified N-cyanoacetamide derivatives as potential antiviral agents. For instance, 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide demonstrated anti-influenza activity in cell cultures. Further experimental validation is warranted to explore its efficacy .

Chemotherapeutic Agents:

Biochemists have taken note of N-cyanoacetamide’s biological activities. By incorporating N-aryl or N-heteryl cyanoacetamides into organic heterocycles, researchers aim to evolve better chemotherapeutic agents. These compounds may exhibit promising pharmacological properties .

Cyanoacetylation of Amines:

Researchers have explored various methods to prepare N-cyanoacetamides. Notably:

Building Heterocyclic Rings:

N-cyanoacetamide derivatives can be employed to construct heterocyclic rings of varying sizes. These rings play crucial roles in drug discovery and material science. Researchers have harnessed the simplicity of N-cyanoacetamide-based reactions for this purpose .

Organic Synthesis:

Beyond heterocyclic chemistry, N-cyanoacetamide finds applications in organic synthesis. Its straightforward preparation methods and reactivity make it a useful building block for designing novel molecules .

Eigenschaften

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-8(12)11-9(2,6-10)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSMSQOJYVRZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-cyclopropylethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)

![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)

![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)

![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)

![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)